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2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide
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Overview
Description
2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C({10})H({11})N({3})O(
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a catalyst such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis might involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the benzoxazole ring.
Reduction: Amine derivatives with potential modifications on the benzoxazole ring.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including 2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide, exhibit potent antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
The compound has been evaluated for its anticancer activities. In vitro studies have shown that certain benzoxazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms of action often involve the modulation of signaling pathways associated with cell survival and death .
Antitubercular Activity
This compound has also been investigated for its antitubercular properties. Preliminary studies indicate that it may inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent .
Agrochemical Applications
The unique structural features of this compound make it a candidate for use in agrochemicals. Research into similar compounds has revealed their potential as herbicides and fungicides due to their ability to disrupt specific biochemical pathways in target organisms .
Synthesis of Novel Polymers
The compound can serve as a building block for the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Optical Applications
Benzoxazole derivatives are known for their fluorescence properties, which can be harnessed in the development of optical materials such as sensors and dyes. The incorporation of this compound into optical devices could lead to advancements in photonic applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3-benzoxazole: Lacks the N-ethyl and carboxamide groups, leading to different chemical properties and biological activities.
2-amino-N-methyl-1,3-benzoxazole-6-carboxamide: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
2-amino-1,3-benzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring, resulting in different chemical behavior and applications.
Uniqueness
2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-ethyl and carboxamide groups can enhance its solubility, stability, and ability to interact with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-Amino-N-ethyl-1,3-benzoxazole-6-carboxamide is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The structural framework of this compound is significant in determining its biological activity. Benzoxazole derivatives are known for their ability to interact with various biological targets due to their heterocyclic nature, which allows for diverse functional modifications. The presence of an amino group and a carboxamide moiety enhances its solubility and potential interactions with biomolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A structure-activity relationship study indicated that modifications to the benzoxazole scaffold can lead to improved potency against cancer cells. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells and A549 lung cancer cells .
Table 1: Cytotoxicity of Benzoxazole Derivatives
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
Compound 1 | MCF-7 | 25.72 |
Compound 2 | A549 | 45.2 |
SLB1122168 | Lymphocytes | 94 ± 6 |
Antimicrobial Activity
Benzoxazole derivatives have also been investigated for their antimicrobial properties. Studies report that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the inhibition rates against Xanthomonas oryzae and Xanthomonas citri were noted to be 52.4% and 36.8% at concentrations of 100 mg/L, respectively . This antimicrobial activity is often attributed to their ability to disrupt bacterial metabolic processes.
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
Compound Name | Target Bacteria | Inhibition Rate (%) |
---|---|---|
Compound A | Xanthomonas oryzae | 52.4 |
Compound B | Xanthomonas citri | 36.8 |
Antiviral Activity
The antiviral properties of benzoxazole derivatives have also been explored. Compounds have shown protective activity against viruses such as the tobacco mosaic virus (TMV), with some derivatives achieving protective rates above 50% . The mechanism of action appears to involve the modulation of viral replication pathways.
Case Studies
A notable case study involved the administration of a benzoxazole derivative in an experimental autoimmune encephalomyelitis (EAE) model, which is utilized for studying multiple sclerosis. The compound demonstrated a dose-dependent decrease in circulating lymphocytes, indicating its potential as an immunomodulatory agent . This finding suggests that benzoxazole derivatives could be leveraged for therapeutic strategies in autoimmune conditions.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be enhanced through specific modifications to its structure. Research indicates that variations in substituents on the benzoxazole ring significantly affect biological activity. For instance, introducing different alkyl groups or altering functional groups can optimize potency and selectivity against targeted diseases .
Figure 1: Structure-Activity Relationship Overview
SAR Overview (Note: Replace with actual image link if applicable)
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-2-12-9(14)6-3-4-7-8(5-6)15-10(11)13-7/h3-5H,2H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
UYJFMZIBTOPNQR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C1)N=C(O2)N |
Origin of Product |
United States |
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